GSK2292767 - 1254036-66-2

GSK2292767

Catalog Number: EVT-269939
CAS Number: 1254036-66-2
Molecular Formula: C24H28N6O5S
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2292767 is a potent and selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ; Ki = 79 pM). It has >1,000-fold selectivity for PI3Kδ over isoforms PI3Kα, PI3Kβ, and PI3Kγ with Ki values of 501, 630, and 501 nM, respectively. GSK2292767 is >100-fold selective for PI3Kδ over a panel of 250 kinases. It inhibits IFN-γ and IL-2 production (IC50s = 1.9 and 3.16 nM, respectively) in a human lung parenchyma assay. GSK2292767 also protects against eosinophil recruitment (ED50 = 35 μg/kg) in the brown Norway rat acute ovalbumin model of Th2-driven lung inflammation.
GSK2292767 is a potent and selective PI3Kδ inhibitor. GSK2292767 is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. GSK2292767 is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.
Overview

GSK2292767 is a small molecule inhibitor developed to target specific pathways involved in cancer cell proliferation and survival, particularly focusing on the phosphoinositide 3-kinase (PI3K) signaling pathway. This compound has garnered attention due to its potential efficacy against various oncogenic mutations in the PIK3CA gene, which encodes for the p110α catalytic subunit of PI3K. The selective inhibition of PI3Kα by GSK2292767 offers a promising approach to overcome the toxicities associated with broader-spectrum PI3K inhibitors.

Source and Classification

GSK2292767 was developed by GlaxoSmithKline and is classified as a selective PI3Kα inhibitor. Its development was driven by the need for targeted therapies that can minimize side effects while effectively treating cancers characterized by aberrant PI3K signaling. The compound has been extensively studied in preclinical models and has entered clinical trials to evaluate its safety and efficacy in human subjects.

Synthesis Analysis

The synthesis of GSK2292767 involves several key steps, utilizing established organic synthesis techniques. The compound is synthesized through a series of reactions that include:

  1. Buchwald–Hartwig Coupling: This reaction is employed to form carbon-nitrogen bonds, crucial for constructing the core structure of GSK2292767.
  2. Reductive Amination: Following the initial coupling, reductive amination is used to introduce amine functional groups into the molecule.
  3. Final Deprotection: The final steps often involve deprotecting various functional groups to yield the active form of GSK2292767.
Molecular Structure Analysis

GSK2292767 possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity and selectivity towards PI3Kα. The compound's molecular formula is C20H22N4O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms, which contribute to its pharmacological properties.

  • Molecular Weight: Approximately 382.48 g/mol.
  • Structural Features: The structure includes a pyrazolo[1,5-a]pyrimidine core, which is critical for its interaction with the ATP binding site of PI3Kα.

Structural Data

The three-dimensional conformation of GSK2292767 has been elucidated using X-ray crystallography and molecular modeling techniques, revealing its unique binding mode within the active site of PI3Kα .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing GSK2292767 are intricate and require precise control over reaction conditions. Notable reactions include:

  1. Suzuki Coupling: This reaction facilitates the formation of biaryl compounds, which are integral to the pharmacophore of GSK2292767.
  2. Hydrazine Condensation: Used for forming key intermediates that lead to the final product.

Each step is optimized for yield and purity, ensuring that the final compound meets stringent pharmaceutical standards .

Mechanism of Action

GSK2292767 exerts its therapeutic effects primarily by selectively inhibiting the activity of PI3Kα. Upon binding to the ATP binding site of PI3Kα, it prevents phosphorylation events critical for downstream signaling pathways that promote cell growth and survival. This inhibition leads to:

  • Reduced cell proliferation: Cancer cells dependent on PI3K signaling exhibit decreased growth rates when treated with GSK2292767.
  • Induction of apoptosis: The compound triggers programmed cell death in tumor cells by disrupting survival signals mediated by PI3K signaling.

Preclinical studies have demonstrated that GSK2292767 effectively reduces tumor growth in models harboring PIK3CA mutations, highlighting its potential as a targeted cancer therapy .

Physical and Chemical Properties Analysis

GSK2292767 exhibits several physical and chemical properties relevant for its application as a pharmaceutical agent:

  • Solubility: It shows moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point has been recorded around 150-155 °C, indicating good thermal stability which is advantageous for storage and handling.

These properties are critical for ensuring effective formulation and delivery in clinical settings .

Applications

GSK2292767 is primarily being investigated for its potential use in treating various cancers associated with PIK3CA mutations, including breast cancer and other solid tumors. Its selective inhibition profile aims to provide a therapeutic option with reduced side effects compared to non-selective inhibitors.

Clinical trials are ongoing to assess its efficacy and safety in patients, with preliminary results indicating promise as a novel treatment strategy against resistant cancer forms driven by aberrant PI3K signaling pathways .

Chemical and Pharmacological Profile of GSK2292767

Molecular Structure and Physicochemical Properties

GSK2292767 (chemical name: N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide; CAS: 1254036-66-2) is a synthetic organic compound with the molecular formula C₂₄H₂₈N₆O₅S and a molecular weight of 512.58 g/mol [1] [6]. Its structure features a bicyclic heteroaryl core (indazole-oxazole) linked to a methoxypyridinyl-methanesulfonamide pharmacophore via a chiral (2R,6S)-2,6-dimethylmorpholine spacer. This configuration creates a propeller-shaped topology critical for binding to the PI3Kδ active site [5] [7].

Key physicochemical properties [1] [2] [6]:

  • Lipophilicity: XLogP = 2.78 (optimal for membrane permeability).
  • Polar Surface Area (PSA): 143.85 Ų (indicative of moderate solubility challenges).
  • Hydrogen Bonding: 8 acceptors, 2 donors.
  • Rotatable Bonds: 7 (suggesting moderate conformational flexibility).
  • Solubility: 125 mg/mL in DMSO; poorly soluble in water/ethanol (<1 mg/mL).
  • Rule of Five Compliance: Zero violations (molecular weight <500, XLogP <5, H-bond donors <5, H-bond acceptors <10).

Table 1: Physicochemical Profile of GSK2292767

PropertyValueSignificance
Molecular Weight512.58 g/molWithin ideal range for drug-likeness
XLogP2.78Balanced lipophilicity for cell penetration
Topological Polar Surface Area143.85 ŲModerate solubility limitations
Hydrogen Bond Acceptors8Influences target engagement
Hydrogen Bond Donors2Impacts solubility and permeability
Water Solubility<1 mg/mLEngineered for inhalation retention
SMILES (Isomeric)COc1ncc(cc1NS(=O)(=O)C)c1cc(c2ncc(o2)CN2CC@HOC@@HC)c2c(c1)[nH]nc2Stereochemistry defined

Structure-Activity Relationship (SAR) for PI3Kδ Selectivity

GSK2292767 achieves >500-fold selectivity for PI3Kδ over other PI3K isoforms (α, β, γ), attributed to three structural elements [5] [7]:

  • Chiral Morpholino Spacer: The (2R,6S)-2,6-dimethylmorpholine group occupies a hydrophobic cleft unique to PI3Kδ (between Trp760 and Met752), forming van der Waals contacts with non-conserved residues. Stereochemical inversion reduces potency >100-fold [5].
  • Methanesulfonamide Group: Serves as a hinge binder, forming hydrogen bonds with Val828 in PI3Kδ. Replacement with bulkier sulfonamides abolishes activity due to steric clash in the ATP-binding pocket [7].
  • Bicyclic Indazole-Oxazole Core: Engages the affinity pocket near the PI3Kδ catalytic site. Substitution at the indazole N-1 position (e.g., with hydrophobic groups) enhances potency but risks γ-isoform cross-reactivity [5] [9].

Table 2: Selectivity Profile of GSK2292767 vs. Key PI3K Inhibitors [5] [9]

InhibitorPI3Kδ IC₅₀ (nM)Selectivity Ratio (δ/α, δ/β, δ/γ)Clinical Status
GSK22927670.0796,329x, 7,975x, 6,342xPreclinical/Phase I
Idelalisib19453x, 211x, 111xApproved (hematologic cancers)
Nemiralisib (GSK2269557)0.1241,758x, 13,200x, 52,575xPhase II (respiratory)
Duvelisib2.5641x, 34x, 11xApproved (CLL/SLL)

Optimization Strategies for Inhalation Delivery

GSK2292767 was engineered as an inhaled PI3Kδ inhibitor to overcome limitations of its predecessor nemiralisib, despite similar in vitro cellular profiles [4] [8]:

  • Low Solubility Design: Deliberate reduction in solubility (water solubility <1 mg/mL) aimed to prolong lung residency. In rat models, this resulted in sustained lung concentrations (>24 hr post-dose) despite high systemic clearance (50 mL/min/kg) and negligible oral bioavailability (F <2%) [2] [4].
  • Pharmacodynamic Efficacy: In a Brown Norway rat OVA model, GSK2292767 inhibited eosinophil recruitment (ED₅₀ = 35 μg/kg), confirming local anti-inflammatory effects [2] [8].
  • Clinical Translation Challenges: A first-in-human study (NCT03459820) in smokers revealed rapid dissociation between lung retention and target engagement:
  • Bronchoalveolar lavage (BAL) confirmed lung presence at 24 hr post-dose.
  • Phosphatidylinositol-trisphosphate (PIP₃) reduction in sputum peaked at 3 hr (27% reduction; 90% CI: 15–37%) but dissipated by 24 hr, despite sustained lung concentrations [4] [8].

This disconnect highlights the complexity of optimizing inhaled kinase inhibitors, where solubility alone is insufficient for sustained target modulation.

Comparative Analysis with Analogous PI3Kδ Inhibitors

Nemiralisib (GSK2269557), the clinical lead for which GSK2292767 was a backup, shares structural similarities but critical differences [4] [5] [7]:

Table 3: GSK2292767 vs. Nemiralisib

PropertyGSK2292767Nemiralisib
SolubilityLow (<1 mg/mL in water)High
PI3Kδ IC₅₀0.079 nM0.12 nM
Selectivity (δ/α)6,329-fold41,758-fold
Lung RetentionExtended (>24 hr)Extended (once-daily dosing)
Clinical ProgressPhase I (discontinued)Phase II (COPD/asthma)
Key AdvantageBack-up compound; lower solubilityOptimized lung PK profile
  • Mechanistic Divergence: Both compounds inhibit PI3Kδ via analogous hinge-binding motifs, but nemiralisib’s 4-isopropylpiperazine group enhances solubility and alters off-target kinetics. GSK2292767’s dimethylmorpholine spacer reduces metabolic clearance risk but sacrifices isoform selectivity [5] [9].
  • Therapeutic Implications: Nemiralisib advanced due to superior sustained PIP₃ reduction in humans. GSK2292767’s clinical discontinuation underscores that lung retention ≠ target engagement—a critical lesson for inhaled therapeutics [4] [8].

Properties

CAS Number

1254036-66-2

Product Name

GSK2292767

IUPAC Name

N-[5-[4-[5-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide

Molecular Formula

C24H28N6O5S

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+

InChI Key

NLUPPCTVKHDVIQ-GASCZTMLSA-N

SMILES

CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2292767; GSK-2292767; GSK 2292767.

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.